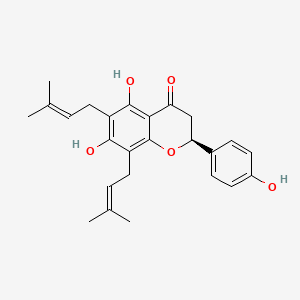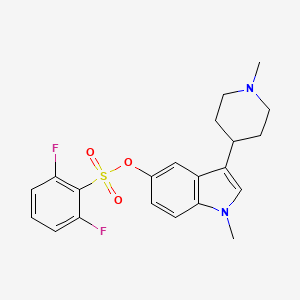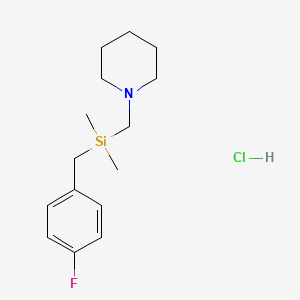
Lonchocarpol A
Vue d'ensemble
Description
6,8-Diprenylnaringenin is a flavonoid compound primarily isolated from the Lonchocarpus and Erythrina species. It is known for its diverse biological activities, including anticancer, insecticidal, and antibacterial properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
6,8-Diprenylnaringenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Industry: 6,8-Diprenylnaringenin is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Lonchocarpol A, also known as Senegalensin, primarily targets the Breast Cancer Resistance Protein (BCRP/ABCG2) . This protein is an efflux transporter that plays a crucial role in the transport of various molecules across extra- and intracellular membranes .
Mode of Action
This compound interacts with its target, the BCRP/ABCG2 protein, by inhibiting its function . It has been shown to inhibit ABCG2-mediated efflux of certain compounds, such as Mitoxantrone and Methotrexate . This interaction can lead to changes in the cellular concentrations of these substances, potentially affecting their therapeutic efficacy .
Biochemical Pathways
By inhibiting the bcrp/abcg2 protein, it can impact the efflux of various substrates of this transporter . This could potentially affect multiple biochemical pathways, particularly those involving the transport and distribution of drugs and other xenobiotics.
Pharmacokinetics
Its ability to inhibit the bcrp/abcg2 protein suggests it may influence the bioavailability of other drugs that are substrates of this transporter .
Result of Action
The inhibition of the BCRP/ABCG2 protein by this compound can result in increased intracellular concentrations of certain drugs, potentially enhancing their therapeutic effects . .
Analyse Biochimique
Biochemical Properties
Lonchocarpol A is known to interact with the breast cancer resistance protein (BCRP/ABCG2), acting as an inhibitor . This interaction suggests that this compound may play a role in modulating the activity of this protein, which is involved in drug resistance in cancer cells .
Cellular Effects
In HEK293 cells, this compound has been shown to inhibit the ABCG2-mediated efflux of Mitoxantrone and 3H-Methotrexate . This suggests that this compound may influence cell function by modulating the activity of ABCG2, a protein involved in drug transport and resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ABCG2 protein, inhibiting its function . This inhibition disrupts the normal efflux of certain drugs, potentially altering their effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Diprenylnaringenin involves several steps, starting from the corresponding methoxymethoxy-protected C-prenylated acetophenone derivatives. The key steps include:
Condensation Reaction: The starting material undergoes condensation with benzaldehyde derivatives in the presence of potassium hydroxide in ethanol to form 2’-hydroxychalcones.
Ring Closure: The 2’-hydroxychalcones then undergo ring closure under mild alkaline conditions (sodium acetate/ethanol/water) to yield flavanone derivatives.
Industrial Production Methods: While specific industrial production methods for 6,8-Diprenylnaringenin are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Diprenylnaringenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 6,8-Diprenylnaringenin to its corresponding dihydro derivatives.
Substitution: The phenolic hydroxyl groups in 6,8-Diprenylnaringenin can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Alkylated and acylated derivatives.
Comparaison Avec Des Composés Similaires
6,8-Diprenylnaringenin is compared with other prenylated flavonoids such as:
Diplacol: Similar in structure but differs in its specific biological activities.
Broussonol E: Another prenylated flavonoid with distinct biological properties.
Uniqueness: 6,8-Diprenylnaringenin stands out due to its potent inhibitory activity against the breast cancer resistance protein and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-11-18-23(28)19(12-6-15(3)4)25-22(24(18)29)20(27)13-21(30-25)16-7-9-17(26)10-8-16/h5-10,21,26,28-29H,11-13H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLDGTUMBOHKT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218408 | |
| Record name | Senegalensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-11-3 | |
| Record name | 6,8-Diprenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senegalensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senegalensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)



![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)






